molecular formula C10H15NO4 B1439693 5-(Dimethoxymethyl)-2,3-dimethoxypyridine CAS No. 1138443-97-6

5-(Dimethoxymethyl)-2,3-dimethoxypyridine

Cat. No.: B1439693
CAS No.: 1138443-97-6
M. Wt: 213.23 g/mol
InChI Key: VACAOLMSYJQYRQ-UHFFFAOYSA-N
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Description

Introduction

The landscape of heterocyclic chemistry has been fundamentally shaped by the development of substituted pyridine derivatives, with 5-(Dimethoxymethyl)-2,3-dimethoxypyridine representing a notable example of contemporary synthetic achievement in this field. This compound emerged from the broader evolution of pyridine chemistry, which has its roots in the nineteenth century discoveries of basic pyridine structures and has progressed through sophisticated synthetic methodologies to yield highly functionalized derivatives with specialized applications in pharmaceutical and materials science. The systematic development of methoxy-substituted pyridines has provided researchers with powerful tools for exploring structure-activity relationships and developing novel therapeutic agents, making compounds like this compound particularly valuable in modern drug discovery programs.

The significance of this particular pyridine derivative extends beyond its structural complexity to encompass its potential role as a versatile intermediate in synthetic organic chemistry. The strategic placement of methoxy groups at positions 2 and 3 of the pyridine ring, combined with the dimethoxymethyl substituent at position 5, creates a molecule with unique reactivity patterns that can be exploited for the construction of more complex molecular architectures. This compound exemplifies the modern approach to heterocyclic design, where multiple functional groups are incorporated to provide both synthetic handles for further elaboration and potential sites for biological interaction.

Historical Development and Discovery Context

The historical development of this compound must be understood within the broader context of pyridine chemistry evolution, which began with the pioneering work of Thomas Anderson in 1849, who first isolated pyridine from bone oil distillation products. Anderson's discovery, named after the Greek word "pyr" meaning fire due to its flammability, established the foundation for what would become one of the most important heterocyclic systems in organic chemistry. The structural elucidation of pyridine was subsequently achieved through the collaborative efforts of Wilhelm Körner and James Dewar in the 1870s, who recognized the relationship between pyridine and benzene, establishing pyridine as a benzene analog with one carbon-hydrogen unit replaced by nitrogen.

The synthetic methodologies that enabled the preparation of complex pyridine derivatives like this compound evolved through several key historical developments. Arthur Rudolf Hantzsch's pioneering work in 1881 established the first major synthetic route to substituted pyridines through his multicomponent synthesis involving beta-keto acids, aldehydes, and ammonia. This methodology, known as the Hantzsch pyridine synthesis, provided the conceptual framework for constructing substituted pyridine rings and remains influential in contemporary synthetic approaches. The subsequent development of the Chichibabin synthesis in 1924 by Aleksei Chichibabin provided an alternative route based on the condensation of aldehydes and ammonia, which became the industrial standard for pyridine production.

The emergence of highly substituted pyridine derivatives like this compound reflects more recent advances in synthetic methodology, particularly the development of regioselective functionalization techniques and protective group strategies. Research into substituted pyridines gained significant momentum in the latter half of the twentieth century, driven by the recognition of their importance in pharmaceutical applications and their utility as synthetic intermediates. The specific combination of methoxy substituents found in this compound represents a contemporary approach to pyridine functionalization, where multiple electron-donating groups are strategically positioned to modulate the electronic properties of the aromatic system while providing sites for further synthetic manipulation.

Structural Significance and Functional Group Analysis

The structural architecture of this compound presents a sophisticated arrangement of functional groups that fundamentally alters the electronic and steric environment of the parent pyridine system. The compound features a distinctive substitution pattern with methoxy groups occupying the 2 and 3 positions of the pyridine ring, while a dimethoxymethyl group is positioned at the 5 position, creating a highly oxygenated heterocyclic framework. This substitution pattern places electron-donating methoxy groups adjacent to the nitrogen atom, significantly modifying the electron density distribution throughout the aromatic system and creating unique reactivity patterns compared to less substituted pyridine derivatives.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₅NO₄
Molecular Weight 213.23 g/mol
Chemical Abstracts Service Number 1138443-97-6
International Union of Pure and Applied Chemistry Name This compound
Canonical Simplified Molecular Input Line Entry System COC1=C(N=CC(=C1)C(OC)OC)OC

The dimethoxymethyl substituent at position 5 represents a particularly significant structural feature, as this group functions as a protected aldehyde equivalent while simultaneously providing steric bulk that influences the overall molecular conformation. This functional group arrangement creates what can be considered a gem-diether system, similar to those found in biologically active nucleoside analogs, suggesting potential for pharmaceutical applications. The presence of multiple methoxy groups throughout the molecule creates a highly polar environment that significantly influences both the physical properties and chemical reactivity of the compound, making it substantially more hydrophilic than the parent pyridine system.

The electronic implications of this substitution pattern are profound, as the methoxy groups at positions 2 and 3 act as electron-donating substituents that increase the electron density on the pyridine ring, particularly at the nitrogen atom and adjacent carbon centers. This electronic activation enhances the nucleophilicity of the pyridine nitrogen and modifies the reactivity of the aromatic system toward electrophilic substitution reactions. The strategic positioning of these substituents also creates opportunities for chelation and hydrogen bonding interactions, which may be crucial for biological activity and molecular recognition processes. Furthermore, the gem-diether functionality at position 5 provides a masked carbonyl group that can be selectively revealed under appropriate conditions, offering additional synthetic versatility for the construction of more complex molecular architectures.

Research Motivations and Academic Relevance

The research interest in this compound stems from several converging factors that position this compound at the intersection of synthetic methodology development and pharmaceutical discovery. Contemporary research in pyridine chemistry has increasingly focused on the development of highly substituted derivatives that can serve as versatile building blocks for complex molecule synthesis, with particular emphasis on compounds that possess multiple functional handles for further elaboration. The presence of four methoxy groups in this compound provides numerous opportunities for selective functionalization and structural modification, making it an attractive target for synthetic chemists exploring new methodologies for heterocyclic manipulation.

The pharmaceutical relevance of this compound family has been underscored by research demonstrating the importance of methoxy-substituted pyridines in drug discovery programs, particularly in the development of kinase inhibitors and metabolic regulators. Studies on related dimethoxypyridine derivatives have revealed their potential as activators of adenosine monophosphate-activated protein kinase, a critical regulator of cellular energy metabolism, suggesting that compounds like this compound may possess similar biological activities. This connection to metabolic regulation has generated significant interest in exploring the structure-activity relationships of highly substituted pyridine derivatives, with researchers seeking to understand how specific substitution patterns influence biological activity and pharmacological properties.

The synthetic utility of this compound extends beyond its potential direct biological applications to encompass its role as an intermediate in the synthesis of more complex heterocyclic systems. Research in pyridine chemistry has demonstrated that compounds bearing multiple methoxy substituents can serve as precursors to various ring systems through cyclization and rearrangement reactions. The dimethoxymethyl group, in particular, has been recognized as a valuable synthetic handle that can be converted to other functional groups under appropriate conditions, including aldehydes, alcohols, and various heterocyclic systems. This versatility has made such compounds attractive targets for researchers developing new synthetic methodologies and exploring novel approaches to complex molecule construction.

Properties

IUPAC Name

5-(dimethoxymethyl)-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-12-8-5-7(10(14-3)15-4)6-11-9(8)13-2/h5-6,10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACAOLMSYJQYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673851
Record name 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138443-97-6
Record name 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and Initial Functionalization

  • Starting Material: 2,3-Dimethoxypyridine is lithiated using n-butyllithium at low temperatures to generate a reactive intermediate.
  • Electrophilic Trapping: The lithiated intermediate is reacted with trimethyl borate, followed by oxidation with peracetic acid, yielding 2,3-dimethoxy-4-hydroxypyridine as an intermediate.

Bromination and Protection

  • Regioselective Bromination: The 5-position of the pyridine ring is selectively brominated using N-bromosuccinimide (NBS), producing 5-bromo-2,3-dimethoxypyridin-4-ol.
  • Protection: The hydroxyl group at the 4-position is protected as a methoxymethyl (MOM) ether to prevent unwanted side reactions during subsequent steps.

Halogen Dance and Further Functionalization

  • Halogen Dance Reaction: A rearrangement of the bromine substituent from the 5-position to the 6-position is achieved using lithium diisopropylamide (LDA) and catalytic bromine, facilitating further substitutions.
  • Metal-Halogen Exchange and Oxidation: The brominated compound undergoes metal-halogen exchange with n-butyllithium, trapping with trimethyl borate, and oxidation to yield 5,6-dimethoxy-4-(methoxymethoxy)pyridin-2-ol.
  • Additional Protection: The hydroxy group is further protected as a methoxymethyl ether to afford the critical intermediate 2,3-dimethoxy-4,6-bis(methoxymethoxy)pyridine.

Introduction of Dimethoxymethyl Side Chain

  • Side Chain Addition: The protected pyridine intermediate is lithiated again and reacted with a suitable aldehyde to introduce the dimethoxymethyl side chain at the 5-position.
  • Oxidation: The resulting alcohol intermediate is oxidized using Dess-Martin periodinane (DMP) to the corresponding ketone.
  • Deprotection: Final exposure to trifluoroacetic acid (TFA) removes the methoxymethyl protecting groups, yielding the target compound this compound in moderate to good yields.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Lithiation of 2,3-dimethoxypyridine n-Butyllithium, trimethyl borate, peracetic acid -78 °C to 0 °C Moderate Controlled temperature critical for regioselectivity
Bromination N-Bromosuccinimide (NBS) Room temperature High Selective for 5-position bromination
Protection Methoxymethyl chloride, base Room temperature Excellent Protects hydroxyl groups effectively
Halogen Dance LDA, catalytic bromine -78 °C to -20 °C Excellent Rearranges bromine substituent
Metal-halogen exchange n-Butyllithium, trimethyl borate, peracetic acid -78 °C High Requires rapid stirring for selectivity
Side chain addition Lithiated intermediate, aldehyde -78 °C Moderate to good Aldehyde choice affects side chain length
Oxidation Dess-Martin periodinane (DMP) Room temperature Good Mild oxidation conditions
Deprotection Trifluoroacetic acid (TFA) Room temperature Moderate to good Removes MOM groups cleanly

Research Findings and Comparative Analysis

  • The synthetic route described above was adapted and optimized from the methodology reported by Selby et al. and others in the synthesis of atpenin A5 derivatives, which share the 2,3-dimethoxypyridine core with this compound.
  • The use of methoxymethyl ether protecting groups is critical for the stability of intermediates during multi-step synthesis and allows for selective functionalization.
  • The halogen dance reaction is a key step enabling the rearrangement of substituents on the pyridine ring, facilitating regioselective introduction of the dimethoxymethyl group.
  • Oxidation with DMP provides a mild and efficient method to convert alcohol intermediates to ketones without overoxidation or degradation.
  • The overall synthetic strategy balances regioselectivity, functional group compatibility, and yield optimization to produce this compound effectively.

Summary Table of Key Intermediates and Yields

Intermediate Compound Description Yield (%) Key Reactions Involved
2,3-Dimethoxy-4-hydroxypyridine Initial oxidation product Moderate Lithiation, borate trapping, oxidation
5-Bromo-2,3-dimethoxypyridin-4-ol Bromination product High NBS bromination
5-Bromo-2,3-dimethoxypyridin-4-(methoxymethoxy) Protected hydroxyl intermediate Excellent MOM protection
6-Bromo-2,3-dimethoxy-4-(methoxymethoxy)pyridine Halogen dance rearrangement product Excellent LDA-mediated rearrangement
2,3-Dimethoxy-4,6-bis(methoxymethoxy)pyridine Double protected intermediate Excellent Additional MOM protection
This compound Target compound Moderate to good Side chain addition, oxidation, deprotection

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-2,3-dimethoxypyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Antiviral Activity

One of the most notable applications of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine is its antiviral properties. Research has demonstrated that derivatives of this compound exhibit significant antiviral activity against orthopoxviruses, including vaccinia and cowpox viruses. The compound's effectiveness is attributed to its chemical structure, which allows for favorable interactions with hydrophilic protein target domains.

  • Mechanism of Action : The compound acts by inhibiting viral cytopathogenic effects, with studies showing that it can significantly reduce viral replication in infected cells. In vitro assays have established that this compound has a half-life of over 15 days at physiological pH, indicating its stability and potential for therapeutic use .
  • Comparative Efficacy : In comparative studies, the antiviral activity of this compound was found to be comparable to that of established antiviral agents like cidofovir. This suggests that the compound could serve as a lead structure for developing new antiviral therapies .

Electrochemical Reactions

This compound can also be utilized in organic synthesis through electrochemical methods. Electrochemical alkoxylation processes involving this compound have shown promise in generating various methoxy derivatives efficiently.

  • Reaction Efficiency : The electrochemical methoxylation of heterocyclic compounds has been reported to yield high efficiencies for producing trimethoxy derivatives, which can be useful in synthesizing complex organic molecules .
  • Applications in Synthesis : The ability to modify the compound through electrochemical methods opens avenues for creating new derivatives that may possess unique biological or chemical properties.

Case Study: Antiviral Efficacy

A detailed investigation into the antiviral efficacy of this compound revealed that modifications at the 5-position of pyrimidine nucleosides could enhance their activity against orthopoxviruses. The study utilized human foreskin fibroblast cells to evaluate the cytopathic effect and plaque reduction assays to determine the effective concentration (EC50) values for various compounds .

CompoundEC50 (μM)CC50 (μM)Selectivity Index
This compound12.5>300>24
Cidofovir10>300>30

Research on Electrochemical Applications

Further research highlighted the role of this compound in facilitating electrochemical reactions that yield useful organic products. These findings underscore the compound's versatility beyond medicinal applications and into synthetic chemistry .

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the pyridine ring can influence the binding affinity and specificity of the compound for its targets. The pathways involved in its mechanism of action can include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-(Dimethoxymethyl)-2,3-dimethoxypyridine and its analogs:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 2,3-dimethoxy; 5-(dimethoxymethyl) 213.24 1138443-97-6 Intermediate for heterocyclic synthesis; potential enzyme inhibition due to dimethoxymethyl .
5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine 2,3-dimethoxy; 5-((tert-butyldimethylsilyloxy)methyl) 283.44 1171919-74-6 Bulky silyl group enhances steric protection; used in protecting-group chemistry .
6-(Dimethoxymethyl)-2,3-dimethoxypyridine 2,3-dimethoxy; 6-(dimethoxymethyl) 213.24 1142191-61-4 Structural isomer; altered reactivity due to substituent position .
5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine 2,3-dimethoxy; 4-chloro; 5-(dimethoxymethyl) 247.69 Not specified Chlorine substituent increases lipophilicity; potential for halogen-bonding interactions .
3-(Dimethoxymethyl)-5-iodopyridine 3-(dimethoxymethyl); 5-iodo 323.11 Not specified Iodo group enables cross-coupling (e.g., Suzuki reactions); higher molecular weight .
2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine 2,3-dimethoxy; 5-(trimethylsilylethynyl) 277.43 Not specified Ethynyl-TMS group facilitates click chemistry; used in material science .

Key Findings:

Substituent Position : The position of the dimethoxymethyl group significantly impacts reactivity. For example, 6-(dimethoxymethyl)-2,3-dimethoxypyridine (CAS: 1142191-61-4) exhibits distinct electronic effects compared to its 5-substituted counterpart due to altered resonance stabilization .

Functional Groups :

  • Silyl Derivatives (e.g., tert-butyldimethylsilyloxy): These groups enhance thermal stability and steric hindrance, making them useful in multi-step syntheses .
  • Halogen Substituents (e.g., chlorine, iodine): Increase molecular weight and polarity, improving suitability for drug design or catalysis .

Biological Activity

5-(Dimethoxymethyl)-2,3-dimethoxypyridine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the research findings related to its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.

This compound features a pyridine ring substituted with two methoxy groups and a dimethoxymethyl group. This unique structure may contribute to its biological activity by enhancing solubility and facilitating interactions with biological targets.

The primary mechanism of action of this compound involves its interaction with various biological molecules, including proteins and nucleic acids. The presence of methoxy groups increases the compound's hydrophilicity, allowing for better solubility in biological systems. This property may enhance its ability to penetrate cell membranes and interact with intracellular targets.

Antiviral Activity

Research indicates that compounds with similar structures exhibit significant antiviral properties. For instance, studies on related pyrimidine derivatives have shown that the introduction of hydrophilic moieties at specific positions can enhance antiviral activity against orthopoxviruses such as vaccinia virus (VV) and cowpox virus (CV) . The incorporation of dimethoxymethyl groups in pyrimidine nucleosides has been associated with improved binding to hydrophilic protein domains, suggesting a potential pathway for developing antiviral agents from this compound.

Anticancer Potential

Preliminary studies have suggested that compounds similar to this compound may exhibit anticancer properties by inhibiting tumor cell proliferation. The specific mechanisms through which these compounds exert their effects include the modulation of signaling pathways involved in cell growth and apoptosis. Further research is required to elucidate these mechanisms in detail.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Key factors include:

  • Absorption : Enhanced solubility due to methoxy substitutions may lead to improved absorption in biological systems.
  • Distribution : The compound's hydrophilic nature may affect its distribution within tissues, potentially leading to localized therapeutic effects.
  • Metabolism : Investigations into metabolic pathways are necessary to determine how the compound is processed in vivo and its stability under physiological conditions.
  • Excretion : Understanding renal clearance rates will be essential for assessing dosing regimens and potential toxicity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralSignificant activity against orthopoxviruses; structure-dependent efficacy
AnticancerPotential inhibition of tumor growth; requires further investigation
Enzyme InteractionModulation of enzyme activity through binding interactions

Case Study: Antiviral Activity Assessment

In a study evaluating the antiviral properties of related compounds, 5-(dimethoxymethyl)-2′-deoxyuridine exhibited EC50 values of 8.4 μM against VV and 11.7 μM against CV . These findings suggest that structural modifications can significantly impact antiviral efficacy.

Future Directions

The biological activity of this compound presents opportunities for further research in drug development. Future studies should focus on:

  • Mechanistic Studies : Elucidating the precise molecular interactions between the compound and its biological targets.
  • In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure influence biological activity.

Q & A

Basic Research Questions

Q. What are the key structural and spectral characteristics used to identify 5-(Dimethoxymethyl)-2,3-dimethoxypyridine?

  • Answer : The compound can be identified via its molecular formula (C10H15NO4), molecular weight (213.23 g/mol), and CAS number (1138443-97-6) . For spectral characterization, techniques like <sup>1</sup>H NMR and FT-IR are critical. For example, the methoxy groups (-OCH3) produce distinct singlet peaks in <sup>1</sup>H NMR (δ ~3.8–4.0 ppm), while the pyridine ring protons show splitting patterns depending on substitution . HPLC with UV detection (λ ~250–280 nm) is recommended for purity assessment .

Q. What synthetic routes are reported for this compound?

  • Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous pyridine derivatives suggest multistep routes involving:

  • Nucleophilic substitution : Introduction of dimethoxymethyl groups via alkylation or acetoxylation intermediates .
  • Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBDMS) groups to control regioselectivity during methoxy group installation .
  • Catalytic coupling : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl group functionalization, as seen in similar pyridine systems .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethoxymethyl group influence reactivity in cross-coupling reactions?

  • Answer : The dimethoxymethyl group acts as an electron-donating substituent, which can enhance the electron density of the pyridine ring, potentially stabilizing transition states in Pd-catalyzed reactions (e.g., C–H activation). However, steric hindrance from the bulky substituent may reduce reaction rates. Comparative studies with analogs like 3-(dimethoxymethyl)-5-iodopyridine suggest that steric effects dominate over electronic contributions in regioselective coupling reactions .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Answer : Impurities may include residual solvents (e.g., acetic acid, toluene) or byproducts from incomplete substitution (e.g., hydroxylated intermediates). Advanced methods like LC-MS/MS or GC-MS are recommended for low-level detection. For example, GC-MS with electron ionization (EI) can identify volatile byproducts, while LC-MS/MS with electrospray ionization (ESI) is suitable for polar non-volatile residues .

Q. How can contradictory NMR data for pyridine derivatives with multiple methoxy groups be resolved?

  • Answer : Discrepancies in <sup>1</sup>H NMR shifts (e.g., overlapping methoxy signals) can be addressed using:

  • Deuterated solvent variation : Compare spectra in CDCl3 vs. DMSO-d6 to resolve peak splitting.
  • 2D NMR techniques : HSQC and HMBC correlations can assign methoxy groups to specific positions on the pyridine ring .
  • Computational modeling : Density Functional Theory (DFT) calculations predict chemical shifts, aiding in spectral interpretation .

Q. What role does the dimethoxymethyl group play in modulating biological activity in pyridine-based compounds?

  • Answer : While direct biological data for this compound is unavailable, structurally related pyridines (e.g., 5-[(2-chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine) show that methoxy groups enhance lipophilicity, improving membrane permeability. The dimethoxymethyl moiety may further stabilize metabolic degradation via steric shielding of labile bonds .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) for high-yield synthesis .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column) for isolating high-purity batches .
  • Stability Testing : Conduct accelerated degradation studies under varying pH and temperature to identify hydrolytic susceptibility of the dimethoxymethyl group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-(Dimethoxymethyl)-2,3-dimethoxypyridine
Reactant of Route 2
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5-(Dimethoxymethyl)-2,3-dimethoxypyridine

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